molecular formula C18H15FN4O3 B11550331 3-Fluoro-N-({N'-[(3E)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide

3-Fluoro-N-({N'-[(3E)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B11550331
M. Wt: 354.3 g/mol
InChI Key: VGUAEECUKKYZOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-N-({N’-[(3E)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a fluorine atom and a hydrazinecarbonyl group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-({N’-[(3E)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps:

    Formation of the Indole Derivative: The starting material, 1-methyl-2-oxo-2,3-dihydro-1H-indole, is synthesized through a Fischer indole synthesis.

    Hydrazinecarbonylation: The indole derivative is then reacted with hydrazine to form the hydrazinecarbonyl intermediate.

    Fluorination: The benzamide core is fluorinated using a suitable fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

    Coupling Reaction: The fluorinated benzamide is coupled with the hydrazinecarbonyl intermediate under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced carbonyl compounds.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

3-Fluoro-N-({N’-[(3E)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-({N’-[(3E)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-N-ethylbenzamide: Similar structure but lacks the indole and hydrazinecarbonyl groups.

    N-({N’-[(3E)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide: Similar structure but lacks the fluorine atom.

Uniqueness

3-Fluoro-N-({N’-[(3E)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide is unique due to the presence of both the fluorine atom and the indole-hydrazinecarbonyl moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H15FN4O3

Molecular Weight

354.3 g/mol

IUPAC Name

3-fluoro-N-[2-[(2-hydroxy-1-methylindol-3-yl)diazenyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C18H15FN4O3/c1-23-14-8-3-2-7-13(14)16(18(23)26)22-21-15(24)10-20-17(25)11-5-4-6-12(19)9-11/h2-9,26H,10H2,1H3,(H,20,25)

InChI Key

VGUAEECUKKYZOZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CNC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.